(Z)-2-(5-(4-ethylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile
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Overview
Description
(Z)-2-(5-(4-ethylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile is a complex organic compound with a unique structure that includes a thiazolidine ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-(4-ethylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile typically involves the reaction of 4-ethylbenzylamine with a thiazolidine-2,4-dione derivative under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(5-(4-ethylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-2-(5-(4-ethylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-(5-(4-ethylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile
- (Z)-2-(5-(4-chlorobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile
Uniqueness
(Z)-2-(5-(4-ethylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile is unique due to the presence of the 4-ethylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
(2Z)-2-[5-[(4-ethylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-3-11-4-6-12(7-5-11)8-14-15(20)18-16(21-14)13(9-17)10(2)19/h4-7,14H,3,8H2,1-2H3,(H,18,20)/b16-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPIEQKNJGOACF-SSZFMOIBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2C(=O)NC(=C(C#N)C(=O)C)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)CC2C(=O)N/C(=C(\C#N)/C(=O)C)/S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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